N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide
Description
Properties
IUPAC Name |
N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c23-17-10-6-9-16(14-17)22(28)27-26-21-20(13-15-7-2-1-3-8-15)24-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNPNGKMUCUZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide typically involves multiple steps, starting with the formation of the quinoxaline ring. This is followed by the introduction of the benzyl group and the chlorobenzene moiety. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N’-(3-benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolyl Benzohydrazide Derivatives (C8 and C18)
- C8 (N′-(4-(1H-Pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide): Structural Differences: Replaces the quinoxaline ring with a pyrrole group. Biological Activity: Exhibits potent anticancer activity via Polo-like kinase 1 (PLK1) inhibition, with a Gibbs free energy (ΔG) of -9.7 kcal/mol and IC₅₀ values of 12.5 µM (A549 lung cancer cells) . Mechanism: Induces G2/M phase cell cycle arrest and apoptosis through PLK1 binding, involving hydrogen bonds with Cys133 and hydrophobic interactions with Leu59 and Ala80 .
- C18 (N′-(4-(1H-Pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide) :
| Compound | Core Structure | Substituent | ΔG (kcal/mol) | IC₅₀ (A549) | Key Interactions |
|---|---|---|---|---|---|
| Target Compound | Quinoxaline | 3-Chlorobenzoyl | N/A | N/A | N/A |
| C8 | Pyrrole | 3-Chlorobenzoyl | -9.7 | 12.5 µM | Cys133 (H-bond), Leu59 (hydrophobic) |
| C18 | Pyrrole | 4-Nitrobenzoyl | -9.6 | 25.3 µM | Lys82 (H-bond), Val210 (hydrophobic) |
Hydrazones with Varied Aromatic Substituents
- N'-(2-Chlorobenzylidene)-3-chlorobenzohydrazide: Structural Differences: Features a 2-chlorobenzylidene group instead of quinoxaline. Properties: Forms a dihedral angle of 13.8° between aromatic rings and exhibits intermolecular N–H⋯O hydrogen bonding, enhancing crystal packing stability .
- N'-(4-Hydroxy-3-nitrobenzylidene)-3-chlorobenzohydrazide :
| Compound | Aromatic Substituent | Key Structural Features | Biological Activity |
|---|---|---|---|
| Target Compound | 3-Benzylquinoxaline | Planar heterocycle, intramolecular H-bond | Anticancer (inferred) |
| 2-Chlorobenzylidene Derivative | 2-Chlorophenyl | Dihedral angle 13.8°, intermolecular H-bond | Antibacterial (tested) |
| 4-Hydroxy-3-nitro Derivative | 4-Hydroxy-3-nitrophenyl | Intramolecular O–H⋯O, 2D sheet packing | Antifungal (tested) |
Quinoxaline-Based Analogues
- N'-(3-Benzylquinoxalin-2-yl)-3-methylbenzohydrazide: Structural Differences: Replaces the 3-chloro group with a methyl group. Activity: Shows moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), highlighting the importance of electron-withdrawing groups (e.g., Cl) for enhanced bioactivity .
- N'-(3-Benzylquinoxalin-2-yl)-2,4,6-trimethylbenzenesulfonohydrazide: Structural Differences: Incorporates a sulfonohydrazide group with trimethyl substituents. Activity: Enhanced solubility due to sulfonyl groups but reduced cellular uptake compared to chlorinated analogues .
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) improve binding affinity to kinases like PLK1 by enhancing electrostatic interactions . Bulky substituents (e.g., trimethylbenzene) may hinder target engagement due to steric effects .
Pyrrole derivatives (e.g., C8) show higher conformational flexibility, enabling adaptation to dynamic binding pockets .
Hydrogen Bonding and Solubility :
Biological Activity
N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
Chemical Structure and Properties
The compound belongs to the class of hydrazides, characterized by the presence of a hydrazine functional group (-NH-NH-) linked to a benzoyl moiety. Its structure can be represented as follows:
This structural configuration is believed to contribute to its biological activity through various interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
The compound's antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Efficacy Against Pathogens
In vitro assays have revealed that this compound displays potent activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Mycobacterium tuberculosis | 32 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Anticancer Activity
This compound has also been investigated for its anticancer properties.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, have shown promising results. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HeLa | 12 |
These findings suggest that this compound possesses significant potential as an anticancer agent, with selective toxicity towards cancer cells compared to normal cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on MRSA Infections : A clinical evaluation demonstrated that patients treated with formulations containing this compound showed reduced bacterial load and improved recovery rates compared to standard antibiotic treatments.
- Combination Therapy in Cancer Treatment : In a study involving combination therapy with conventional chemotherapeutics, this compound enhanced the efficacy of existing treatments in resistant cancer cell lines, suggesting a synergistic effect.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide, and what analytical techniques confirm its purity and structure?
- Methodology : Synthesis typically involves condensation of 3-chlorobenzohydrazide with a quinoxaline aldehyde derivative under reflux conditions in ethanol or methanol. Key steps include hydrazone formation, monitored by TLC. Structural confirmation employs:
- FT-IR to identify C=O (1665 cm⁻¹), C=N (1600 cm⁻¹), and NH stretches (3217 cm⁻¹) .
- ¹H NMR for aromatic proton environments (δ 7.2–8.5 ppm) and hydrazide NH signals (δ ~11.9 ppm) .
- Elemental analysis (C, H, N) to validate stoichiometry, e.g., C: 57.06% vs. observed 57.23% .
Q. What initial biological screening assays are recommended for evaluating this compound?
- Methodology : Prioritize assays aligned with quinoxaline derivatives' known activities:
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antitubercular activity : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology : Address variability via:
- Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., 72-hour incubation for cytotoxicity) .
- Structural analogs : Synthesize derivatives (e.g., substituting benzyl or chloro groups) to isolate activity contributors .
- Empirical falsification : Apply reliability checks using intelligent data analysis (IDA) to identify outliers or protocol inconsistencies .
Q. What strategies optimize bioactivity through structural modifications?
- Methodology : Focus on pharmacophore tuning:
- Quinoxaline substitution : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to enhance antimicrobial potency .
- Hydrazide chain variation : Replace 3-chlorophenyl with heteroaromatic rings (e.g., pyridine) to improve solubility and bioavailability .
- Metal complexation : Coordinate with Cu(II) or Zn(II) ions to amplify anticancer activity, as seen in analogous hydrazide complexes .
Q. How can crystallographic data enhance understanding of structure-activity relationships (SAR)?
- Methodology :
- X-ray diffraction : Resolve bond angles and planarity of the quinoxaline-hydrazide core to correlate with π-π stacking in DNA intercalation .
- Cambridge Structural Database (CSD) : Compare torsion angles (e.g., C-N-N-C) with active analogs to identify conformational preferences .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for interpreting conflicting cytotoxicity results?
- Methodology :
- Multivariate analysis : Use PCA to disentangle assay variables (e.g., cell line sensitivity, incubation time) .
- Meta-analysis : Pool data from ≥3 independent studies, applying random-effects models to quantify heterogeneity .
Q. How should researchers design experiments to validate mechanistic hypotheses (e.g., enzyme inhibition)?
- Methodology :
- Enzyme kinetics : Measure xanthine oxidase (XO) inhibition via UV-Vis at 295 nm (uric acid formation) with varying substrate concentrations .
- Molecular docking : Simulate binding poses using AutoDock Vina, targeting XO’s molybdopterin active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
